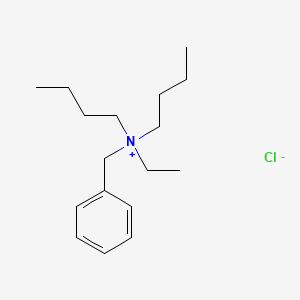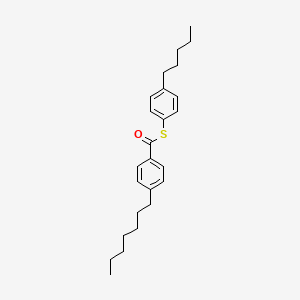![molecular formula C12H33O4PSi3 B14590258 Ethyl(dimethyl)silyl bis[(trimethylsilyl)methyl] phosphate CAS No. 61357-01-5](/img/structure/B14590258.png)
Ethyl(dimethyl)silyl bis[(trimethylsilyl)methyl] phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl(dimethyl)silyl bis[(trimethylsilyl)methyl] phosphate is a compound that features a combination of silyl and phosphate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(dimethyl)silyl bis[(trimethylsilyl)methyl] phosphate typically involves the reaction of ethyl(dimethyl)silyl chloride with bis[(trimethylsilyl)methyl] phosphate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common to maintain the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl(dimethyl)silyl bis[(trimethylsilyl)methyl] phosphate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol and phosphate derivatives.
Reduction: Reduction reactions can lead to the formation of silyl ethers and other reduced products.
Substitution: The silyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like trimethylsilyl chloride (TMSCl) and bis(trimethylsilyl)acetamide (BSA) are used for silylation reactions.
Major Products Formed
The major products formed from these reactions include silanol derivatives, silyl ethers, and various substituted silyl compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Ethyl(dimethyl)silyl bis[(trimethylsilyl)methyl] phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the protection of functional groups and the formation of silyl ethers.
Biology: The compound can be used in the modification of biomolecules for analytical purposes.
Industry: The compound is used in the production of specialty chemicals and materials, including coatings and adhesives.
Mécanisme D'action
The mechanism of action of Ethyl(dimethyl)silyl bis[(trimethylsilyl)methyl] phosphate involves the interaction of its silyl and phosphate groups with various molecular targets. The silyl groups can act as protecting groups for sensitive functional groups, while the phosphate group can participate in phosphorylation reactions. These interactions can modulate the reactivity and stability of the compound in different chemical environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl chloride (TMSCl): Used for silylation reactions.
Bis(trimethylsilyl)acetamide (BSA): Another silylating agent.
Tetraethyl orthosilicate (TEOS): Used in the synthesis of silica-based materials.
Uniqueness
Ethyl(dimethyl)silyl bis[(trimethylsilyl)methyl] phosphate is unique due to its combination of silyl and phosphate groups, which provides a distinct set of chemical properties and reactivity. This makes it particularly useful in applications where both silylation and phosphorylation are required.
Propriétés
Numéro CAS |
61357-01-5 |
|---|---|
Formule moléculaire |
C12H33O4PSi3 |
Poids moléculaire |
356.62 g/mol |
Nom IUPAC |
[ethyl(dimethyl)silyl] bis(trimethylsilylmethyl) phosphate |
InChI |
InChI=1S/C12H33O4PSi3/c1-10-20(8,9)16-17(13,14-11-18(2,3)4)15-12-19(5,6)7/h10-12H2,1-9H3 |
Clé InChI |
MQXSSJHSRMEFHF-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](C)(C)OP(=O)(OC[Si](C)(C)C)OC[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethyl-6,10-dithiaspiro[4.5]decan-1-one](/img/structure/B14590179.png)
![2-Pyrimidinamine, 4-(4-methoxyphenyl)-5-[(methylsulfonyl)methyl]-](/img/structure/B14590185.png)
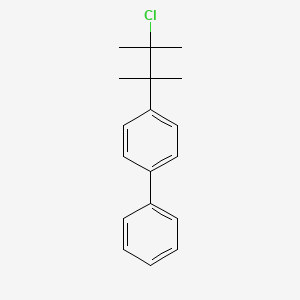
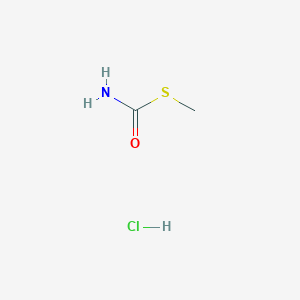
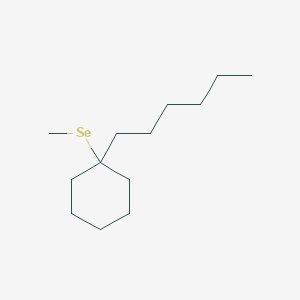
![2-(3-Methylphenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14590202.png)
![Dipropyl {[(butan-2-yl)amino]methyl}phosphonate](/img/structure/B14590203.png)
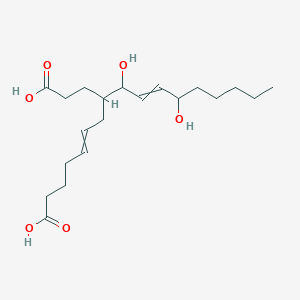
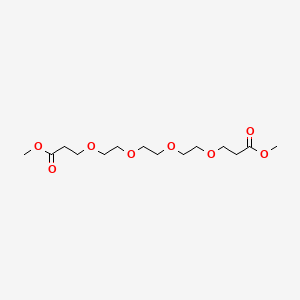
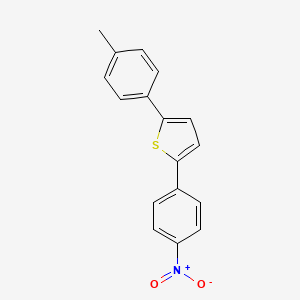
![2-[(2,4-Dinitrophenyl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14590239.png)
![3-(2-Propyl-2-azabicyclo[3.2.1]octan-5-yl)phenol;hydrobromide](/img/structure/B14590248.png)
